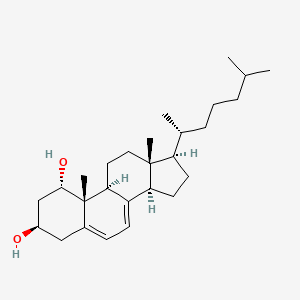

Cholesta-5,7-diene-1alpha,3beta-diol

Description

Structure

3D Structure

Properties

CAS No. |

43217-89-6 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S,3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)16-25(29)27(19,5)24(21)13-14-26(22,23)4/h9-10,17-18,20,22-25,28-29H,6-8,11-16H2,1-5H3/t18-,20-,22-,23+,24+,25+,26-,27+/m1/s1 |

InChI Key |

PJEIBQWLLDBCCO-FDUUVPPLSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |

Synonyms |

CDABD cholesta-5,7-diene-1 alpha,3 beta-diol |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations Involving Cholesta 5,7 Diene 1α,3β Diol

Biosynthetic Origins and Metabolic Precursors

The existence of Cholesta-5,7-diene-1α,3β-diol is intrinsically linked to the major pathways of sterol biosynthesis. It emerges from key precursor molecules that are themselves central to lipid metabolism.

Cholesta-5,7-diene-1α,3β-diol is recognized as a significant intermediate in the intricate network of sterol metabolism. Its importance is primarily understood through its relationship with 7-dehydrocholesterol (B119134) (7-DHC), a pivotal precursor in both cholesterol and vitamin D synthesis. wikipedia.org The biosynthesis of cholesterol can occur via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.netnih.gov The Kandutsch-Russell pathway is characterized by the early reduction of the C24 double bond of lanosterol, proceeding through 7-DHC as the immediate precursor to cholesterol. mdpi.comnih.govnih.gov

7-DHC stands at a critical metabolic fork; it can be converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7) or serve as the substrate for vitamin D3 synthesis upon exposure to UVB radiation. mdpi.comnih.govusc.gal The hydroxylation of 7-DHC to form compounds like Cholesta-5,7-diene-1α,3β-diol represents a further metabolic branch point. The introduction of a hydroxyl group at the 1α-position suggests its role as a precursor in the synthesis of specific biologically active vitamin D analogs or other signaling molecules. The accumulation of its precursor, 7-DHC, in conditions like Smith-Lemli-Opitz syndrome, where DHCR7 activity is deficient, underscores the metabolic significance of this pathway. mdpi.comwashington.edu

The primary route for the biosynthesis of Cholesta-5,7-diene-1α,3β-diol is through the direct enzymatic modification of its immediate precursor, 7-dehydrocholesterol (cholesta-5,7-dien-3β-ol). This bioconversion involves a hydroxylation reaction. While the direct 1α-hydroxylation of 7-DHC to form the title compound is a specific enzymatic step, the broader capability of enzymes to hydroxylate 7-DHC at various positions is well-documented. For instance, cytochrome P450 enzymes can hydroxylate 7-DHC to produce other hydroxylated derivatives, indicating a general mechanism for its bioconversion. nih.gov

Cholesterol can also be considered a precursor, albeit more distally. The conversion of cholesterol to 7-DHC is a recognized step in the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzed by lathosterol (B1674540) oxidase. wikipedia.org Therefore, cholesterol can be enzymatically converted to 7-DHC, which is then available for subsequent hydroxylation to Cholesta-5,7-diene-1α,3β-diol.

| Precursor Sterol | Conversion Product | Key Process |

| 7-Dehydrocholesterol | Cholesta-5,7-diene-1α,3β-diol | 1α-Hydroxylation |

| Cholesterol | 7-Dehydrocholesterol | Dehydrogenation (Oxidation) |

Enzymatic Catalysis and Specific Enzymes in Metabolism

The synthesis and further metabolism of Cholesta-5,7-diene-1α,3β-diol are mediated by several classes of enzymes, including oxidoreductases, cytochrome P450 monooxygenases, and isomerases. These enzymes ensure the precise structural modifications required for the sterol's biological function.

Oxidoreductases are crucial in sterol metabolism, catalyzing oxidation and reduction reactions. A key enzyme in the Kandutsch-Russell pathway is 7-dehydrocholesterol reductase (DHCR7), an oxidoreductase that reduces the C7-C8 double bond of 7-DHC to form cholesterol. nih.govusc.gal The regulation of DHCR7 activity directly impacts the pool of 7-DHC available for conversion into vitamin D and its hydroxylated metabolites. usc.galnih.gov

Another relevant oxidoreductase is 3β-hydroxy-Δ5-C27-steroid oxidoreductase, also known as Cholest-5-ene-3β,7α-diol 3β-dehydrogenase (HSD3B7). wikipedia.org This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and is located in the endoplasmic reticulum. wikipedia.org It acts on 7α-hydroxylated sterol substrates, such as cholest-5-ene-3β,7α-diol, catalyzing its oxidation and isomerization to form 7α-hydroxycholest-4-en-3-one. wikipedia.orgreactome.org This reaction is vital for the synthesis of bile acids. reactome.org While its direct action on Cholesta-5,7-diene-1α,3β-diol is not specified, its activity on structurally similar sterol diols highlights the role of this enzyme class in modifying hydroxylated sterols.

Table of Key Oxidoreductases in Related Sterol Pathways

| Enzyme | EC Number | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|---|

| 7-Dehydrocholesterol Reductase (DHCR7) | 1.3.1.21 | 7-Dehydrocholesterol, NADPH | Cholesterol, NADP+ | Cholesterol Biosynthesis nih.govwashington.edu |

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of steroids. The 1α-hydroxylation required to convert a precursor into Cholesta-5,7-diene-1α,3β-diol is characteristic of a CYP-mediated reaction. Specifically, the enzyme 25-hydroxyvitamin D 1-alpha-hydroxylase (CYP27B1) is a mitochondrial P450 enzyme responsible for the 1α-hydroxylation of 25-hydroxyvitamin D3 to produce the biologically active hormone calcitriol (B1668218) (1,25-dihydroxyvitamin D3). nih.govwikipedia.org The mechanism of CYP27B1 provides a direct enzymatic precedent for the 1α-hydroxylation of a sterol nucleus.

Other CYP enzymes are also involved in the metabolism of vitamin D precursors. CYP2R1 is considered the most important 25-hydroxylase that converts vitamin D3 to 25-hydroxyvitamin D3. nih.gov Furthermore, CYP24A1 is a key catabolic enzyme that hydroxylates both 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D, controlling their levels. nih.govnih.gov These findings collectively demonstrate the critical role of CYP enzymes in introducing hydroxyl groups at specific positions on the sterol skeleton, a process essential for the formation and metabolism of Cholesta-5,7-diene-1α,3β-diol.

Isomerization reactions are fundamental to the synthesis of the correct sterol structure. The formation of the characteristic Δ5,7-diene system of the precursor 7-dehydrocholesterol requires the action of a sterol isomerase. In the cholesterol biosynthetic pathway, sterol Δ8-isomerase, also known as emopamil (B1663351) binding protein (EBP), catalyzes the crucial conversion of sterols with a double bond at the C8-C9 position (Δ8-sterols) to their corresponding Δ7-isomers. nih.govnih.gov This isomerization is a prerequisite for the subsequent C5-desaturation step that creates the 5,7-conjugated double bond system found in 7-dehydrocholesterol. The proposed mechanism for this isomerization involves an acid-base catalysis that facilitates the migration of the double bond from the Δ8 to the Δ7 position. nih.gov This enzymatic step is therefore essential for providing the direct precursor required for the synthesis of Cholesta-5,7-diene-1α,3β-diol.

Table of Compounds Mentioned

| Compound Name |

|---|

| 7-dehydrocholesterol |

| 7α-hydroxycholest-4-en-3-one |

| Calcidiol |

| Calcitriol |

| Cholest-5-ene-3β,7α-diol |

| Cholesta-5,7-diene-1α,3β-diol |

| Cholesterol |

| Lanolin |

| Lathosterol |

Photochemical Conversion Pathways and Products

The presence of a conjugated diene system in the B-ring of cholesta-5,7-diene-1α,3β-diol renders it susceptible to photochemical reactions, particularly when exposed to ultraviolet-B (UVB) radiation. This process is fundamental to the formation of various secosteroids, which are characterized by a broken B-ring.

Mechanism of Ultraviolet-B (UVB) Driven Photolysis of B-Ring

The absorption of UVB light by the 5,7-diene system of cholesta-5,7-diene-1α,3β-diol initiates a cascade of photochemical and photophysical events. The initial and most critical step is the cleavage of the B-ring. This reaction is analogous to the well-studied photolysis of 7-dehydrocholesterol (7-DHC), the precursor to vitamin D3. nih.gov The energy from the UVB photon excites the molecule, leading to the opening of the B-ring to form an unstable intermediate. nih.gov

Formation of Secosteroids (e.g., Pre-Vitamin D3, Vitamin D3-like structures, Tachysterol-like, Lumisterol-like)

Following the UVB-driven cleavage of the B-ring, a series of rearrangements and isomerizations occur, giving rise to a family of structurally related secosteroids. nih.govmdpi.com The initial product of this photochemical reaction is a pre-vitamin D3-like compound. This is a rapid process, and the pre-vitamin D3 analog then undergoes a slower, temperature-dependent isomerization to form the more stable vitamin D3-like structure. nih.gov

Prolonged exposure to UVB radiation can lead to the formation of other photoisomers, including tachysterol-like and lumisterol-like structures. nih.gov These isomers are formed through further photochemical transformations of the pre-vitamin D3 and vitamin D3-like molecules. The relative yields of these photoproducts depend on factors such as the duration and intensity of UVB exposure.

Subsequent Isomerization and Oxidation of Photo-Products

The photoproducts of cholesta-5,7-diene-1α,3β-diol are not static and can undergo further modifications. Isomerization reactions, driven by thermal energy, can interconvert the various secosteroid forms. For instance, the pre-vitamin D3-like structure will continue to isomerize to the vitamin D3-like form until an equilibrium is reached. nih.gov

In the presence of oxygen, particularly singlet oxygen (¹O₂*), oxidation of the photoproducts can occur. researchgate.netnih.gov This can lead to the formation of endoperoxides and other oxidation products, further diversifying the range of compounds derived from the initial photochemical event. nih.gov The formation of these oxidation products represents a competing pathway to the isomerization reactions.

Cholesta-5,7-diene-1α,3β-diol as a Metabolite in Biological Systems (non-human and general biochemical context)

While the primary focus of cholesta-5,7-diene-1α,3β-diol research is often in the context of vitamin D synthesis, this compound and its close relatives also appear as metabolites in various non-human biological systems, including fungi and insects.

Occurrence in Fungal Systems (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a well-established model organism for studying sterol biosynthesis. mdpi.com While its primary sterol is ergosterol (B1671047), genetic engineering can modify its metabolic pathways to produce a variety of other sterols. mdpi.comnih.gov By disrupting specific genes in the ergosterol pathway, such as ERG5, and introducing heterologous enzymes, researchers have successfully engineered S. cerevisiae to accumulate cholesta-5,7-diene derivatives. nih.govresearchgate.net For example, strains have been developed that produce cholesta-5,7,24(25)-trienol as a dominant sterol. researchgate.net These engineered yeast systems serve as valuable platforms for producing and studying these compounds. nih.govfrontiersin.org

Occurrence in Insect Systems (e.g., Manduca sexta, Drosophila melanogaster, Calliphora erythrocephala)

Insects, unlike vertebrates, cannot synthesize cholesterol de novo and must obtain it from their diet. They then metabolize this cholesterol into essential hormones, such as ecdysteroids, which regulate molting and development. Cholesta-5,7-diene-3β-ol (7-dehydrocholesterol) is a key intermediate in this process. nih.govnih.gov

Studies in the tobacco hornworm, Manduca sexta, have shown the conversion of cholesterol to C21 steroids, indicating complex metabolic pathways involving sterol intermediates. agri.gov.il In the fruit fly, Drosophila melanogaster, the conversion of cholesterol to 7-dehydrocholesterol is a critical step in ecdysone (B1671078) biosynthesis. ebi.ac.uk Research has demonstrated that ring glands and ovaries of D. melanogaster can convert cholesterol and its derivatives into ecdysteroids, with 7-dehydrocholesterol and its hydroxylated forms being direct precursors. ebi.ac.uknih.gov Similarly, larvae of the blowfly, Calliphora erythrocephala, have been shown to convert cholesterol into cholesta-5,7-dien-3β-ol, highlighting the importance of this diene in insect physiology. nih.govnih.gov

Generalized Mammalian Metabolic Presence

Cholesta-5,7-diene-1α,3β-diol is a sterol and a dihydroxylated derivative of 7-dehydrocholesterol (7-DHC). ontosight.ai Its metabolic fate in mammals is intrinsically linked to the pathways established for other significant sterols, particularly those involved in steroid hormone and vitamin D synthesis. ontosight.ai While direct and extensive metabolic studies exclusively on Cholesta-5,7-diene-1α,3β-diol are limited, its structural similarity to 7-DHC allows for well-grounded inferences regarding its enzymatic transformations in mammalian tissues.

The primary metabolic pathway available to sterols with a C5,7-diene structure and a cholesterol-like side chain involves the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1. Research has demonstrated that 7-DHC is an excellent substrate for CYP11A1 in tissues such as the placenta and epidermal keratinocytes. nih.gov This enzyme catalyzes the conversion of 7-DHC into 7-dehydropregnenolone (7-DHP) through a series of oxidative reactions. nih.gov Given that the 1α-hydroxyl group on Cholesta-5,7-diene-1α,3β-diol does not directly interfere with the side-chain cleavage mechanism, it is anticipated to undergo a similar metabolic conversion.

This enzymatic process is initiated by the hydroxylation of the sterol's side chain at the C22 position, followed by a second hydroxylation at C20, forming a 20,22-dihydroxy intermediate. nih.gov Subsequently, CYP11A1 cleaves the bond between C20 and C22, removing the side chain and forming a pregnane (B1235032) steroid derivative. In the case of 7-DHC, this product is 7-DHP. nih.gov For Cholesta-5,7-diene-1α,3β-diol, this pathway would analogously lead to the formation of 1α-hydroxy-7-dehydropregnenolone.

This metabolic route represents a significant branch point in steroid metabolism, creating a class of 1α-hydroxylated pregnane derivatives with potential biological activities. The tissues that express CYP11A1, such as the adrenal glands, gonads, placenta, and skin, are the likely sites for this metabolic transformation. nih.gov

Table 1: Inferred Metabolic Pathway of Cholesta-5,7-diene-1α,3β-diol in Mammals

| Step | Substrate | Enzyme | Intermediate(s) | Product | Tissue Location (Presumed) |

| 1 | Cholesta-5,7-diene-1α,3β-diol | CYP11A1 (P450scc) | 22-hydroxy-cholesta-5,7-diene-1α,3β-diol | 20,22-dihydroxy-cholesta-5,7-diene-1α,3β-diol | Adrenal Glands, Gonads, Placenta, Skin |

| 2 | 20,22-dihydroxy-cholesta-5,7-diene-1α,3β-diol | CYP11A1 (P450scc) | - | 1α-hydroxy-7-dehydropregnenolone | Adrenal Glands, Gonads, Placenta, Skin |

Molecular Mechanisms and Interactions in Biological Systems Research

Sterol-Membrane Interactions and Organization

Cholesta-5,7-diene-1α,3β-diol, a derivative of 7-dehydrocholesterol (B119134) (7-DHC), plays a significant role in the structural dynamics of cellular membranes. Like cholesterol, 7-DHC is a crucial component of mammalian cell membranes and influences their physical properties. Research based on molecular dynamics simulations indicates that 7-DHC has a comparable ability to cholesterol in condensing and ordering lipid bilayers. researchgate.net This effect, which becomes more pronounced at higher sterol concentrations, is fundamental to the formation of specialized membrane microdomains known as lipid rafts. researchgate.net

Lipid rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that are involved in various cellular processes, including signal transduction and membrane trafficking. The presence of sterols like 7-DHC and its derivatives is essential for the stability and function of these domains. The rigid, planar structure of the sterol molecule inserts between the acyl chains of phospholipids, increasing packing density and promoting a more ordered membrane state (liquid-ordered phase) characteristic of lipid rafts, while the surrounding membrane remains in a more fluid state (liquid-disordered phase). The accumulation of 7-DHC, as seen in conditions like Smith-Lemli-Opitz syndrome (SLOS), can alter membrane properties, though studies suggest its condensing and ordering effects are very similar to those of cholesterol. researchgate.netresearchgate.net

Ligand-Receptor Interaction Studies

The derivatives of Cholesta-5,7-diene-1α,3β-diol are pivotal in the study of the Vitamin D Receptor (VDR), a nuclear receptor that mediates the biological actions of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol). nih.govwikipedia.org The VDR is a ligand-dependent transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell proliferation and differentiation, and immune function. nih.govacs.org

The binding of a ligand to the VDR's ligand-binding pocket (LBP) induces a conformational change in the receptor, which facilitates its heterodimerization with the retinoid-X receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.org

The affinity of various Cholesta-5,7-diene-1α,3β-diol derivatives for the VDR has been extensively studied to understand structure-activity relationships and to develop synthetic analogs with potentially enhanced therapeutic properties and reduced side effects like hypercalcemia. nih.gov The hydroxyl groups at the 1α and 25 positions are particularly crucial for high-affinity binding. researchgate.net Competitive binding assays are commonly used to determine the relative affinity of these analogs, often expressed as an IC50 value, which represents the concentration of a ligand required to displace 50% of a radiolabeled standard ligand (like [3H]-1α,25-(OH)2D3). researchgate.net

| Compound | Modification from 1α,25(OH)₂D₃ | Relative Binding Affinity (%) |

|---|---|---|

| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | Reference Compound | 100 |

| 1α,25-dihydroxyvitamin D₂ (Ercalcitriol) | Side chain difference (double bond at C22, methyl at C24) | ~50-100 |

| Calcipotriol | Modified side chain (cyclopropyl ring) | ~100 |

| Tacalcitol | Modified side chain | ~50 |

| 25-hydroxyvitamin D₃ | Lacks 1α-hydroxyl group | ~0.1-1 |

Note: The values presented are approximate and can vary based on the specific assay conditions. The table illustrates the critical role of the 1α-hydroxyl group and side-chain structure in VDR binding.

Molecular Signaling Pathways Involvement (general)

Cholesta-5,7-diene-1α,3β-diol and its metabolic precursors are integral to several key molecular signaling pathways. The most prominent is the Vitamin D endocrine system. The precursor, 7-dehydrocholesterol (7-DHC), is converted in the skin to pre-vitamin D3 upon UVB radiation, which then isomerizes to vitamin D3. researchgate.netontosight.ai This initiates a cascade that leads to the active hormone 1α,25(OH)₂D₃, which, by activating the VDR, exerts genomic control over hundreds of genes. nih.govwikipedia.org

Beyond this canonical pathway, 7-DHC itself is at a critical metabolic juncture, positioned between cholesterol synthesis and vitamin D synthesis. The enzyme 7-dehydrocholesterol reductase (DHCR7) converts 7-DHC to cholesterol. mdpi.comnih.gov The activity of DHCR7 is regulated by cellular cholesterol levels, creating a feedback loop that balances the production of cholesterol and the availability of the precursor for vitamin D. mdpi.comresearchgate.net

Furthermore, metabolites of 7-DHC, other than vitamin D, have been shown to possess biological activity. For example, certain hydroxylated metabolites of 7-DHC produced by enzymes like CYP27A1 can act as selective modulators for the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol and lipid metabolism. nih.gov This suggests that the metabolic pathways originating from 7-DHC are more complex than previously understood and can influence cellular signaling beyond the VDR. There is also evidence for novel pathways where 7-DHC can be metabolized by steroidogenic enzymes like CYP11A1 to produce alternative 5,7-diene steroids, which can then be converted by UVB into new, biologically active vitamin D-like compounds. nih.govnih.gov

Advanced Analytical Methodologies for Research on Cholesta 5,7 Diene 1α,3β Diol

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of Cholesta-5,7-diene-1α,3β-diol, allowing for its separation from a complex matrix of other sterols and lipids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Sterol Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of thermally labile and non-volatile compounds like Cholesta-5,7-diene-1α,3β-diol. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For sterols, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Research on related vitamin D metabolites often utilizes HPLC with UV detection, as the conjugated diene system in Cholesta-5,7-diene-1α,3β-diol allows for strong UV absorbance, typically around 265 nm. The selection of the stationary phase is critical, with different phases offering varying degrees of separation for sterol isomers. For instance, ethylene-bridged hybrid (BEH) C18 columns have demonstrated excellent performance in resolving vitamin D2 and D3, suggesting their utility for separating isomers of Cholesta-5,7-diene-1α,3β-diol. nih.gov Nonaqueous reversed-phase (NARP) HPLC is a specific application that has proven effective for the analysis of vitamin D3 in complex matrices like egg yolk. nih.gov

A typical HPLC method for a related compound, 1α,25-dihydroxyvitamin D3, involves a C18 SunFire™ column with a mobile phase gradient, achieving elution in under 10 minutes. researchgate.net While specific retention times for Cholesta-5,7-diene-1α,3β-diol are not widely published, they would be dependent on the exact chromatographic conditions employed.

Table 1: Illustrative HPLC Parameters for Analysis of Related Hydroxylated Vitamin D Metabolites

| Parameter | Value |

|---|---|

| Column | C18 SunFire™ (4.6 x 160 mm, 5 µm) |

| Mobile Phase | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance |

| Reference Compound | 1α,25-dihydroxyvitamin D3 |

| Elution Time | 8.92 min |

Data based on analysis of a related compound and serves as an example. researchgate.net

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID)

Gas Chromatography (GC) is another cornerstone technique for sterol analysis, prized for its high resolution and sensitivity. When coupled with a Flame Ionization Detector (FID), it provides quantitative data based on the combustion of organic compounds in a hydrogen flame. A critical step in the GC analysis of sterols like Cholesta-5,7-diene-1α,3β-diol is derivatization. Due to their low volatility and polar hydroxyl groups, sterols are typically converted to more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. This process is crucial to prevent peak tailing and on-column degradation.

The analysis of 7-dehydrocholesterol (B119134) (7-DHC), a closely related precursor, by GC-FID has been well-documented, particularly for the diagnosis of Smith-Lemli-Opitz syndrome. researchgate.net These methods can be adapted for Cholesta-5,7-diene-1α,3β-diol. A typical GC-FID method would involve a capillary column, such as an HP-5, which has a nonpolar stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of different sterols based on their boiling points and interactions with the stationary phase.

For complex samples, a pre-purification step using Solid Phase Extraction (SPE) may be necessary to isolate the sterol fraction before GC analysis. The quantitative analysis is typically performed using an internal standard to correct for variations in sample preparation and injection.

Table 2: Representative GC-FID Conditions for Analysis of a Related Sterol (7-Dehydrocholesterol)

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5) |

| Injector Temperature | Typically 250-300°C |

| Detector Temperature | Typically 250-300°C |

| Carrier Gas | Helium or Hydrogen |

| Derivatization | Silylation (e.g., with BSTFA) |

| Run Time | Approximately 9 minutes |

Based on established methods for 7-dehydrocholesterol analysis. researchgate.netepdf.pub

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of Cholesta-5,7-diene-1α,3β-diol. It is almost always coupled with a chromatographic separation technique like LC or GC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is particularly well-suited for the analysis of vitamin D metabolites and their precursors. psu.eduucl.ac.uk Electrospray ionization (ESI) is a common ionization source used in LC-MS for sterols, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which is useful for molecular weight determination.

For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is employed. In an LC-MS/MS experiment, the [M+H]⁺ ion is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), allows for highly selective and quantitative analysis, even in complex biological matrices. The development of high-throughput LC-MS/MS methods has enabled the simultaneous analysis of multiple vitamin D analytes in serum. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of sterols. As with GC-FID, derivatization to TMS ethers is a standard procedure. Electron ionization (EI) is the most common ionization method in GC-MS. The high energy of EI leads to extensive fragmentation of the analyte, producing a characteristic mass spectrum that serves as a molecular fingerprint, aiding in structural identification.

The mass spectra of silylated sterols often show characteristic fragment ions resulting from the loss of the trimethylsilanol (B90980) group (-90 Da) and other specific cleavages of the sterol ring structure and side chain. For dihydroxylated sterols, the fragmentation pattern can help to distinguish between different isomers based on the relative abundance of certain fragment ions. For instance, the analysis of dihydroxycholesterol isomers has shown that different isomers produce distinct fragmentation patterns, allowing for their identification. The use of selected ion monitoring (SIM) in GC-MS can enhance the sensitivity and selectivity of the analysis for target compounds. researchgate.net

Table 3: Noteworthy GC-MS Ions for Silylated Dihydroxycholesterol Isomers

| Ion | Description |

|---|---|

| [M]⁺ | Molecular ion of the di-TMS derivative |

| [M-15]⁺ | Loss of a methyl group |

| [M-90]⁺ | Loss of one trimethylsilanol group |

| [M-2x90]⁺ | Loss of two trimethylsilanol groups |

| Other fragments | Specific to ring and side-chain cleavages |

General fragmentation patterns for related dihydroxylated sterols.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of an analyte, which is a powerful tool for the identification of unknown compounds and for confirming the identity of known ones.

HRESIMS is particularly valuable in the study of complex mixtures of natural products, including steroidal diols. ucl.ac.uk For Cholesta-5,7-diene-1α,3β-diol, HRESIMS would be used to confirm its molecular formula (C₂₇H₄₄O₂) by providing a very precise mass measurement of its protonated molecule [M+H]⁺. This technique is often used in the final stages of structural elucidation to provide definitive evidence for the proposed structure of a newly isolated or synthesized compound. While specific HRESIMS data for Cholesta-5,7-diene-1α,3β-diol is not widely available in the literature, the methodology has been successfully applied to the characterization of other steroidal diols and triols.

Research Applications and Emerging Perspectives of Cholesta 5,7 Diene 1α,3β Diol

Applications as a Synthetic Intermediate in Steroid Chemistry

Cholesta-5,7-diene-1α,3β-diol is a pivotal intermediate in the chemical and biotechnological synthesis of 1α-hydroxylated vitamin D analogues, which are potent therapeutic agents. The presence of the 1α-hydroxyl group is a critical structural feature for the biological activity of vitamin D hormones.

Detailed Research Findings: The primary application of this diol is as a direct precursor to Alfacalcidol (1α-hydroxyvitamin D3). The synthesis of such analogues is a major focus of medicinal chemistry. An efficient method for the direct C-1 hydroxylation of vitamin D compounds involves a multi-step process: conversion of vitamin D3 tosylates into 3,5-cyclovitamin D derivatives, followed by allylic oxidation using selenium dioxide, and subsequent acid-catalyzed solvolysis to yield the 1α-hydroxyvitamin D analogues. pnas.org This process can be applied to various vitamin D precursors to generate the corresponding 1α-hydroxylated forms in yields of 10-15%. pnas.org

Furthermore, patents describe methods for preparing vitamin D analogue intermediates, such as Alfacalcidol and Calcitriol (B1668218), highlighting the commercial and therapeutic importance of these synthetic pathways. google.comgoogle.com These methods aim to shorten production timelines and improve yields of the final active substances. google.com The strategies often involve complex organic reactions, including Si-assisted allylic substitution and Pauson–Khand cyclization to construct the challenging CD-ring skeleton of the vitamin molecule. rsc.org These synthetic routes enable the creation of novel analogues for structure-function studies and drug development. rsc.org

Utilization as a Research Tool in Sterol and Lipid Metabolism Studies

Cholesta-5,7-diene-1α,3β-diol and its derivatives are indispensable tools for investigating the intricate pathways of sterol and lipid metabolism. The enzymatic introduction of the 1α-hydroxyl group is a tightly regulated and often rate-limiting step in the activation of vitamin D, making its product, the diol, a key molecule for study. ontosight.ai

Detailed Research Findings: This compound allows researchers to probe the function and regulation of the enzyme 25-hydroxyvitamin D 1-alpha-hydroxylase (CYP27B1), which is responsible for its formation. wikipedia.org Studies using this intermediate can help delineate how various factors, such as hormones and cellular signals, control the final step of vitamin D activation. For instance, research on pulmonary alveolar macrophages has shown that the 1α-hydroxylation process in these cells is stimulated by gamma interferon and inhibited by glucocorticoids, providing insight into the regulation of vitamin D metabolism outside of the kidneys. nih.gov

The study of 1α-hydroxylated analogues also helps in understanding hormone-receptor interactions. By synthesizing and testing analogues with modifications to other parts of the molecule, researchers can determine the precise structural features required for binding to the vitamin D receptor (VDR). nih.gov Such studies are crucial for understanding the broader impact of sterols on lipid metabolism, which is often reprogrammed in various diseases, including cancer and atherosclerosis. mdpi.comnih.gov

Investigation in Non-Human Biological Systems (e.g., entomology, microbiology)

While vertebrates can synthesize cholesterol, insects are sterol auxotrophs, meaning they must acquire sterols from their diet to survive. nih.govnih.gov These dietary sterols are essential precursors for vital physiological processes, most notably the synthesis of the molting hormone, ecdysone (B1671078). avocadosource.comsci-hub.se

Detailed Research Findings: Insects metabolize various plant sterols (phytosterols) or animal cholesterol into 7-dehydrocholesterol (B119134) (cholesta-5,7-dien-3β-ol). nih.gov This compound is a crucial intermediate in the biosynthetic pathway leading to ecdysone. The conversion of cholesterol to 7-dehydrocholesterol has been demonstrated in the larvae of Calliphora erythrocephala. nih.gov The biosynthesis of ecdysone from this point involves a series of hydroxylation reactions, which are known to occur at positions C-2, C-20, C-22, and C-25, catalyzed by cytochrome P450 enzymes. researchgate.net

Although direct evidence for the natural occurrence or role of Cholesta-5,7-diene-1α,3β-diol in insects is limited, the fundamental importance of 1α-hydroxylation in activating steroid hormones in other biological systems makes it a compound of interest for entomological research. nih.gov Furthermore, microorganisms are being harnessed for their ability to produce valuable steroid intermediates. For example, engineered Bacillus megaterium has been used for the efficient biotechnological conversion of 7-dehydrocholesterol into its 25-hydroxylated derivative, cholesta-5,7-diene-3β,25-diol, demonstrating the potential of microbial systems in producing specific hydroxylated sterols for research. ebi.ac.uk

Role as a Reference Standard in Biochemical and Metabolomic Research

In the fields of biochemistry and metabolomics, the accurate identification and quantification of molecules within complex biological samples are paramount. Synthetically prepared and purified compounds like Cholesta-5,7-diene-1α,3β-diol serve as essential reference standards for this purpose.

Detailed Research Findings: A reference standard provides a benchmark against which unknown analytes can be compared. For a compound to be an effective standard, its chemical properties must be precisely known. Cholesta-5,7-diene-1α,3β-diol has a defined molecular formula of C27H44O2 and an exact monoisotopic mass of 400.33414 Da. uni.lu This precise mass is critical for its identification in high-resolution mass spectrometry (MS) analyses.

In metabolomic studies aiming to map the steroid biosynthesis pathways, this compound can be used to confirm the presence and quantity of this specific intermediate in cell or tissue extracts. By comparing retention times in chromatography (e.g., HPLC) and fragmentation patterns in mass spectrometry (MS/MS) with the pure standard, researchers can unambiguously identify the molecule. The availability of such standards, often documented in databases like PubChem and the NIST WebBook for related compounds, is fundamental to ensuring the reliability and reproducibility of experimental results. uni.lunist.gov

Chemical Biology and Biosynthesis Pathway Elucidation

The study of specific, stable intermediates is a cornerstone of chemical biology, allowing for the detailed dissection of complex biosynthetic pathways. Cholesta-5,7-diene-1α,3β-diol is perfectly suited for this role in the context of vitamin D metabolism.

Detailed Research Findings: This compound is the direct product of the 1α-hydroxylase enzyme (CYP27B1) acting on its substrate, which is structurally related to provitamin D3. ontosight.aiwikipedia.org By using Cholesta-5,7-diene-1α,3β-diol or its precursors in in vitro assays, scientists can study the kinetics, substrate specificity, and regulation of this specific enzymatic step without interference from other reactions in the pathway. nih.gov For example, studies have characterized the 1α-hydroxylation of vitamin D sterols in cultured macrophages from sarcoidosis patients, revealing that the enzyme in these cells has a high affinity for 25-hydroxyvitamin D3 and is not regulated in the same way as the renal enzyme. nih.gov This type of research is crucial for understanding tissue-specific production of active hormones and their roles in disease. The synthesis of related compounds, such as cholesta-5,7,24-trien-3-beta-ol, and demonstrating their conversion to cholesterol in animal models, further exemplifies how these molecules are used to trace metabolic routes. nih.gov

Comparative Studies with Related Steroidal Compounds

Detailed Research Findings: The key comparisons are with its direct precursor, 7-dehydrocholesterol (Provitamin D3), and with other hydroxylated forms like 1,25-dihydroxyvitamin D3 (Calcitriol) and 25-hydroxyvitamin D3. Studies comparing the pharmacological effects of 1α-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 in humans show distinct differences. For example, 1,25-dihydroxyvitamin D3 acts more rapidly to increase intestinal calcium absorption, whereas the effect of 1α-hydroxyvitamin D3 is delayed, likely because it must first undergo 25-hydroxylation in the liver to become fully active. nih.gov

Similarly, comparative studies on human osteoblasts show that both 1α,25-dihydroxyvitamin D3 and 24-hydroxylated metabolites can induce gene transcription and promote bone mineralization, indicating that hydroxylation at different positions can lead to distinct but sometimes overlapping biological functions. researchgate.net These studies demonstrate that the 1α-hydroxyl group is typically associated with the final activation step, conferring high potency, while the 25-hydroxyl group is a crucial preceding modification that also influences the molecule's activity. nih.govmdpi.com

Table 2: Comparison of Related Steroidal Compounds

| Compound Name | Key Structural Features | Primary Biological Role/Significance | Reference |

|---|---|---|---|

| Cholesta-5,7-diene-1α,3β-diol | 5,7-diene; 1α-OH; 3β-OH | Intermediate in 1α-hydroxyvitamin D synthesis; research tool. | ontosight.aiuni.lu |

| 7-Dehydrocholesterol (Provitamin D3) | 5,7-diene; 3β-OH | Precursor to vitamin D3 (via UV light) and ecdysone in insects. | nih.govnist.gov |

| Cholesta-5,7-diene-3β,25-diol | 5,7-diene; 3β-OH; 25-OH | Precursor to 25-hydroxyvitamin D3; metabolite in humans and yeast. | ebi.ac.uk |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Seco-steroid; 1α-OH; 3β-OH; 25-OH | Active hormonal form of vitamin D3; regulates calcium metabolism. | nih.govresearchgate.net |

Q & A

Q. What is the established synthetic pathway for producing cholesta-5,7-diene-1alpha,3beta-diol in laboratory settings?

The compound is synthesized via a multi-step reaction starting with the 1,4-cyclized adduct of cholesta-5,7-dien-3β-ol-1α,2α-epoxide and 4-phenyl-1,2,4-triazoline-3,5-dione. This intermediate is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux, followed by quenching with a saturated sodium sulfate solution. The organic layer is isolated, dried, and purified to yield the diol derivative. This method emphasizes strict control of reaction temperature and stoichiometry to avoid side reactions .

Q. How is the structural integrity of this compound verified post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is used to confirm stereochemistry at the 1α and 3β positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies hydroxyl groups. High-resolution mass spectrometry (HRMS) further ensures molecular formula accuracy .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantification. For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances specificity. Sample preparation involves lipid extraction using chloroform-methanol mixtures, followed by solid-phase extraction (SPE) to isolate the compound .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical purity during synthesis, and how can they be mitigated?

Epimerization at the 1α position is a key concern due to the compound’s sensitivity to acidic or basic conditions. Mitigation strategies include:

- Conducting reactions under inert atmospheres (argon/nitrogen).

- Using low-temperature conditions (-20°C to 0°C) during critical steps.

- Employing chiral stationary phases in preparatory HPLC for enantiomeric resolution .

Q. How does the diol configuration influence photoreactivity compared to mono-ol derivatives like 7-dehydrocholesterol?

The 1α-hydroxyl group introduces additional hydrogen-bonding interactions, potentially stabilizing transition states during photolysis. UV-Vis spectroscopy (250–300 nm range) can track conjugated diene systems, while computational modeling (e.g., DFT) predicts orbital interactions. Comparative studies with cholesta-5,7-dien-3β-ol show distinct photoproduct profiles, suggesting the diol’s unique reactivity .

Q. Are there contradictions in reported spectral data for this compound derivatives, and how are they resolved?

Discrepancies in NMR chemical shifts may arise from solvent polarity or impurities. Resolution strategies include:

- Multi-dimensional NMR (COSY, NOESY) to assign proton-proton correlations.

- X-ray crystallography for unambiguous stereochemical determination.

- Cross-validation with synthetic standards from independent pathways .

Q. What experimental approaches are used to investigate the compound’s potential role in biochemical pathways?

Isotopic labeling (e.g., C or H at the 1α/3β positions) combined with enzyme assays (e.g., recombinant DHCR7) can track metabolic flux. Cell-based studies using CRISPR-edited lines (e.g., DHCR7 knockouts) assess its conversion to downstream sterols. Comparative lipidomics via LC-MS identifies pathway intermediates .

Methodological Notes

- Stereochemical Analysis : Utilize NOESY NMR to confirm spatial proximity of 1α-OH and 3β-OH groups, critical for distinguishing diastereomers.

- Photolysis Studies : Monitor reaction progress under UV light (290–315 nm) with quartz reactors to simulate natural vitamin D synthesis conditions .

- Data Reproducibility : Replicate synthesis protocols across multiple labs to address solvent purity or catalyst batch variability, which may impact yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.